molecular formula C8H9N3OS B2624298 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 79927-76-7

3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2624298
CAS No.: 79927-76-7
M. Wt: 195.24
InChI Key: PSLGAMKWMYXUSC-UHFFFAOYSA-N
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Description

3-Amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a high-purity chemical reagent designed for pharmaceutical and biological research applications. This thienopyrimidine derivative is a structural analog of biogenic purines and serves as a versatile scaffold in medicinal chemistry, particularly in the development of novel kinase inhibitors. Extensive research into thieno[2,3-d]pyrimidine analogs has established their significant value in oncology research. These compounds have demonstrated promising anti-proliferative activities and are investigated as potential Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, a key target in cancers such as non-small cell lung cancer and breast cancer . Molecular docking studies suggest that related pyridothienopyrimidine compounds exhibit strong binding patterns with the EGFR enzyme, indicating a potential mechanism of action for this class of molecules . Beyond oncology, the thienopyrimidine core structure is also explored for anti-inflammatory applications. Research highlights derivatives as dual inhibitors of key enzymes in eicosanoid biosynthesis, cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), presenting a promising approach for developing new anti-inflammatory agents with potentially improved safety profiles . Some derivatives have shown potent activity in vivo, outperforming standard anti-inflammatory drugs . This product is provided for Research Use Only. It is strictly not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to refer to the Certificate of Analysis for lot-specific data and to review the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-4-3-6-7(13-4)10-5(2)11(9)8(6)12/h3H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLGAMKWMYXUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One efficient method involves the use of substituted 4-chlorothieno[2,3-d]pyrimidines as starting materials, which undergo Pd(dppf)Cl2-catalyzed carbonylation . This method yields thieno[2,3-d]pyrimidine-4-carboxylic acids, which can be further derivatized to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned catalytic processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of thieno-pyrimidines exhibit promising antitumor properties. For instance, studies have shown that compounds similar to 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Case Study:
In a study involving various thieno-pyrimidine derivatives, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Antiviral Activity

The compound has also been explored for its antiviral properties. Research indicates that thieno-pyrimidine derivatives can act as inhibitors of viral replication, particularly in the context of chronic viral infections such as hepatitis B .

Case Study:
A derivative demonstrated significant inhibition of HBV replication in vitro, suggesting its potential as a therapeutic agent for chronic hepatitis B infections .

Drug Design and Development

The unique structural features of this compound make it an attractive scaffold for drug design. Its ability to interact with various biological targets allows for the development of novel pharmacological agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells
AntiviralInhibits replication of hepatitis B virus
Enzyme InhibitionPotential inhibitor of PI3K pathways

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of thieno-pyrimidine derivatives. Modifications at various positions on the thieno-pyrimidine ring system have been correlated with enhanced potency and selectivity against specific targets .

Mechanism of Action

The mechanism of action of 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimycobacterial activity is attributed to the inhibition of key enzymes involved in the biosynthesis of mycobacterial cell walls . The compound may also interfere with DNA replication and repair processes, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one differ in substituent positions and functional groups, leading to distinct biological and physicochemical properties (Table 1).

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound Name Substituents Key Activities Synthesis Method Reference ID
This compound 2-CH₃, 3-NH₂, 6-CH₃ Anticancer, anti-inflammatory One-pot synthesis with aldehydes/amines
3-Amino-2,6-diethylthieno[2,3-d]pyrimidin-4(3H)-one 2-C₂H₅, 3-NH₂, 6-C₂H₅ Not reported (structural analog) Base-catalyzed carbodiimide-amine reaction
2-Methylthieno[2,3-d]pyrimidin-4(3H)-one 2-CH₃ Antimicrobial, COX-2 inhibition POCl₃-catalyzed solvent-free synthesis
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one 5-CH₃, 6-CH₃ Analgesic, anti-inflammatory Aza-Wittig reaction
3-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one 2-CH₃, 3-NH₂, 5-CH₃, 6-CH₃ Fungicidal lead compound Hydrazine hydrate-mediated cyclization

Key Observations:

  • Methyl vs.
  • Thiol vs. Methyl Groups: Replacing 2-methyl with 2-mercapto (e.g., 3-amino-2-mercapto-5,6-dimethyl derivative) improves analgesic activity due to thiol-mediated redox modulation .

Anticancer Activity:

  • This compound: Exhibits selective cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC₅₀ values comparable to evodiamine derivatives . Molecular docking studies suggest interactions with kinase domains .
  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Shows COX-2 selectivity (IC₅₀ = 0.8 µM), outperforming indomethacin in anti-inflammatory assays .

Antimicrobial Activity:

  • 2-Methylthieno[2,3-d]pyrimidin-4(3H)-one: Inhibits Staphylococcus aureus (MIC = 12.5 µg/mL) via interference with cell wall synthesis .
  • 3-Amino-2,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one: Acts as a fungicidal lead, disrupting melanin synthesis in B16 murine cells .

Physicochemical Properties:

Table 2: Physicochemical Comparison
Compound Name Molecular Weight LogP Hydrogen Bond Donors Rotatable Bonds
This compound 209.27 1.2 1 2
3-Amino-2,6-diethylthieno[2,3-d]pyrimidin-4(3H)-one 223.30 1.4 1 2
2-Methylthieno[2,3-d]pyrimidin-4(3H)-one 166.20 0.9 0 0
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one 180.22 1.1 0 0
  • Hydrogen Bond Capacity: The 3-amino group in dimethyl/trimethyl derivatives improves target engagement in enzyme inhibition .

Biological Activity

3-Amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS No. 79927-76-7) is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C8H9N3OS
  • Molecular Weight : 195.24 g/mol
  • Structure : The compound features a thieno[2,3-d]pyrimidine core with an amino group at position 3 and methyl groups at positions 2 and 6.

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies have demonstrated that derivatives of thienopyrimidines possess cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. For example, the compound 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was found to have an IC50 value of approximately 13.42 μg/mL against MCF-7 cells .
  • Mechanism of Action : The mechanism often involves the inhibition of specific kinases implicated in cancer proliferation. Compounds targeting pim kinases have shown promise in preclinical trials .

Antimicrobial Activity

The compound's structural characteristics suggest potential efficacy against bacterial infections. Thienopyrimidines have been explored for their ability to combat Helicobacter pylori, a significant pathogen associated with gastric ulcers and cancer:

  • Inhibition Studies : Modifications to the thienopyrimidine structure have been linked to enhanced uptake in Gram-negative bacteria, indicating a potential pathway for antibiotic development .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler thieno-pyrimidine precursors. These synthetic routes often include:

  • Formation of the thieno-pyrimidine core.
  • Introduction of amino and methyl substituents through nucleophilic substitution or condensation reactions.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 with IC50 values around 13.42 μg/mL .
Antimicrobial Efficacy Enhanced activity against H. pylori through structural modifications that improve drug uptake .
Pim Kinase Inhibition Various derivatives showed potent inhibition of pim kinases with IC50 values ranging from 1.18 μM to 8.83 μM .

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